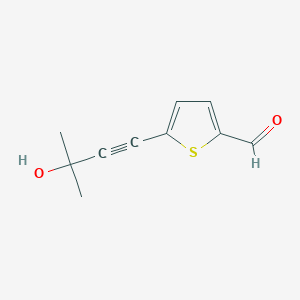

5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde

Description

Introduction to 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde

5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde belongs to the family of substituted thiophene compounds, which represent a significant class of heterocyclic organic molecules widely utilized in synthetic chemistry and materials science applications. The compound exhibits a complex molecular architecture that combines the aromatic stability of the thiophene ring system with the reactivity of terminal alkyne and aldehyde functional groups. This unique structural combination makes it particularly valuable as a building block in organic synthesis and as an intermediate in the preparation of more complex molecular frameworks.

The thiophene core structure provides aromatic character to the molecule, as thiophenes are known to exhibit aromatic properties similar to benzene derivatives, participating in extensive substitution reactions. The presence of the 3-hydroxy-3-methylbut-1-yn-1-yl substituent at the 5-position of the thiophene ring introduces additional synthetic versatility through the terminal alkyne functionality. Alkyne-containing compounds are particularly valuable in click chemistry applications and cross-coupling reactions, as demonstrated by palladium-catalyzed processes that can achieve yields ranging from 39 to 91% under nonbasic conditions.

The aldehyde group positioned at the 2-carbon of the thiophene ring further enhances the synthetic utility of this compound. Aldehydes are versatile electrophilic centers that can participate in numerous condensation reactions, nucleophilic additions, and oxidation-reduction processes. The strategic positioning of both the alkyne and aldehyde functionalities on the thiophene scaffold creates opportunities for selective functionalization and the construction of complex heterocyclic systems.

Chemical Identification and Nomenclature

The systematic identification of 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde requires comprehensive analysis of its molecular structure and adherence to established nomenclature conventions. The compound's molecular formula is established as C₁₀H₁₀O₂S, with a molecular weight of 194.25 grams per mole. This molecular composition reflects the presence of ten carbon atoms, ten hydrogen atoms, two oxygen atoms, and one sulfur atom, distributed across the thiophene ring system and its substituents.

The structural complexity of this compound necessitates careful consideration of stereochemical and regiochemical aspects. The molecule contains multiple functional groups that must be properly identified and numbered according to systematic nomenclature rules. The thiophene ring serves as the parent structure, with numbering beginning from the sulfur atom and proceeding around the five-membered ring. The carbaldehyde group is positioned at the 2-carbon of the thiophene ring, while the complex alkyne-containing substituent occupies the 5-position.

Systematic International Union of Pure and Applied Chemistry Name Analysis

The systematic International Union of Pure and Applied Chemistry name for this compound follows established conventions for naming complex heterocyclic structures with multiple substituents. The official designation is 5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thiophenecarboxaldehyde, which can be broken down into its constituent components for detailed analysis.

The name construction begins with the thiophene ring system as the parent structure, designated as "thiophene" in the suffix. The carbaldehyde functionality at the 2-position is indicated by the term "2-thiophenecarboxaldehyde," establishing the aldehyde as a principal functional group. The complex substituent at the 5-position is described as "3-hydroxy-3-methyl-1-butyn-1-yl," which details the four-carbon chain containing both alkyne and tertiary alcohol functionalities.

| Component | Position | Chemical Description | Systematic Name Contribution |

|---|---|---|---|

| Thiophene ring | Core structure | Five-membered sulfur-containing aromatic ring | thiophene |

| Carbaldehyde group | 2-position | Formyl group (-CHO) | 2-thiophenecarboxaldehyde |

| Alkyne substituent | 5-position | Four-carbon chain with terminal alkyne and tertiary alcohol | 5-(3-hydroxy-3-methyl-1-butyn-1-yl) |

The molecular structure can be represented through various chemical identifiers, including the International Chemical Identifier system. The compound's International Chemical Identifier is InChI=1S/C10H10O2S/c1-10(2,12)6-5-8-3-4-9(7-11)13-8/h3-4,7,12H,1-2H3, which provides a standardized method for representing the molecular connectivity and stereochemistry. The corresponding International Chemical Identifier Key is LAUBYRRXWVCNIG-UHFFFAOYSA-N, offering a condensed hash representation for database searches and chemical informatics applications.

Structural Relationship to Thiophene Derivatives

The structural framework of 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde places it within the broader family of thiophene derivatives, which constitute an important class of heterocyclic compounds in organic chemistry. Thiophene itself is a planar five-membered aromatic ring containing one sulfur atom, with the molecular formula C₄H₄S. This parent compound serves as the foundation for numerous derivatives that incorporate various substituents to modify chemical properties and reactivity patterns.

The aromatic character of thiophene derivatives arises from the participation of the sulfur atom in the aromatic electron system, contributing two electrons to achieve the six-electron aromatic configuration according to Hückel's rule. This aromatic stabilization influences the reactivity patterns of substituted thiophenes, making them prone to electrophilic aromatic substitution reactions while maintaining resistance to addition reactions that would disrupt the aromatic system.

Within the context of thiophene chemistry, the target compound represents a highly functionalized derivative that incorporates multiple reactive centers. The presence of both electron-withdrawing (aldehyde) and electron-donating (alkyl substituent) groups creates an electronic environment that can influence both the reactivity and the physical properties of the molecule. The alkyne functionality introduces additional synthetic possibilities, as terminal alkynes are known to participate in various coupling reactions, including the Sonogashira protocol and related palladium-catalyzed processes.

The structural relationship to other thiophene derivatives can be illustrated through comparison with simpler analogues. For instance, thiophene-2-carbaldehyde represents the unsubstituted parent aldehyde, while 5-substituted thiophene-2-carbaldehydes form a related series of compounds with varying substituents at the 5-position. The specific substituent in this compound, containing both alkyne and tertiary alcohol functionalities, represents a more complex example within this series.

Propriétés

IUPAC Name |

5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c1-10(2,12)6-5-8-3-4-9(7-11)13-8/h3-4,7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUBYRRXWVCNIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC=C(S1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650813 | |

| Record name | 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-21-0 | |

| Record name | 5-(3-Hydroxy-3-methyl-1-butyn-1-yl)-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Detailed Preparation Method

Step 1: Preparation of Halogenated Thiophene-2-carbaldehyde

- Starting from thiophene, selective bromination or iodination at the 5-position is performed to yield 5-bromo- or 5-iodo-thiophene-2-carbaldehyde.

- This intermediate serves as the electrophilic partner in the coupling reaction.

Step 2: Synthesis of the Alkyne Component

- The alkyne component, 3-hydroxy-3-methylbut-1-yne, is prepared or procured.

- This terminal alkyne contains a tertiary alcohol group adjacent to the triple bond, which is crucial for the compound's reactivity and properties.

Step 3: Sonogashira-Hagihara Coupling Reaction

- The key step involves the palladium-catalyzed coupling of the halogenated thiophene-2-carbaldehyde with the terminal alkyne.

- Typical catalysts include Pd(PPh3)2Cl2 or Pd(PPh3)4, often in combination with a copper(I) co-catalyst such as CuI.

- The reaction is carried out in an amine solvent (e.g., triethylamine or diisopropylethylamine) under an inert atmosphere (nitrogen or argon) to avoid oxidation.

- The reaction temperature is usually maintained between room temperature and 60°C.

- After completion, the reaction mixture is purified by flash column chromatography to isolate the desired product.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)2Cl2 or Pd(PPh3)4 + CuI | Palladium catalyst with copper co-catalyst |

| Solvent | Triethylamine or diisopropylethylamine | Acts as base and solvent |

| Temperature | 25–60°C | Mild heating enhances reaction rate |

| Atmosphere | Nitrogen or argon | Prevents oxidation |

| Reaction Time | 6–24 hours | Monitored by TLC for completion |

| Purification | Flash column chromatography | Silica gel, eluent gradient |

Alternative Synthetic Approaches

While the Sonogashira coupling is the most common, other methods may include:

- Direct alkynylation via C-H activation : Emerging methods use transition metal catalysis to directly functionalize the thiophene C-H bond, but these are less established for this specific substrate.

- Photocatalytic methods : Recent advances in photocatalysis have enabled mild conditions for similar coupling reactions, although specific reports on this compound are limited.

Research Findings and Notes

- The Sonogashira coupling offers high regioselectivity and functional group tolerance, preserving the aldehyde group intact.

- The tertiary alcohol on the alkyne is stable under the coupling conditions, allowing for further functionalization post-synthesis.

- Purification by flash chromatography typically yields the compound in moderate to high purity, suitable for subsequent applications in organic synthesis and materials science.

- No significant side reactions such as homocoupling of alkynes or aldehyde reduction have been reported under optimized conditions.

- Mechanistic studies on similar systems indicate that the palladium catalyst cycles through oxidative addition, transmetallation, and reductive elimination steps to form the C-C bond efficiently.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1 | Thiophene + Br2 or I2 (selective halogenation) | 5-Halo-thiophene-2-carbaldehyde |

| 2 | Preparation or procurement of 3-hydroxy-3-methylbut-1-yne | Terminal alkyne with tertiary alcohol |

| 3 | Pd catalyst + CuI, amine solvent, inert atmosphere, 25–60°C | Sonogashira coupling to form target compound |

| 4 | Purification by silica gel chromatography | Isolated 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde |

Analyse Des Réactions Chimiques

Aldehyde-Mediated Reactions

The aldehyde group at position 2 of the thiophene ring participates in nucleophilic addition and condensation reactions:

Imine and Hydrazone Formation

-

Reagents/Conditions : Reacts with amines or hydrazines in ethanol under reflux with catalytic acid (e.g., HCl).

-

Products : Forms Schiff bases (imines) or hydrazones, which are intermediates in pharmaceutical synthesis .

-

Mechanism : The aldehyde undergoes nucleophilic attack by the amine/hydrazine, followed by dehydration.

Oxidation and Reduction

-

Oxidation : The aldehyde can be oxidized to a carboxylic acid using strong oxidizing agents like KMnO₄ or CrO₃.

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces the aldehyde to a primary alcohol .

Alkyne-Mediated Reactions

The terminal alkyne group at position 5 enables cycloadditions and cross-couplings:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reagents/Conditions : Reacts with azides (e.g., TMSN₃) in the presence of CuCl₂ and TBHP at 80°C .

-

Products : Generates 1,2,3-triazoles (click chemistry), useful in drug discovery and material science.

Palladium-Catalyzed Couplings

-

Sonogashira Coupling : The alkyne participates in cross-couplings with aryl halides (e.g., 4-bromo-thiophene derivatives) using Pd catalysts and CuI .

-

Carbonylative Cascades : Forms polyheterocyclic structures via Pd-catalyzed CO insertion and cyclization .

Hydroxyl Group Reactions

The hydroxyl group on the butynyl chain influences reactivity through hydrogen bonding and steric effects:

Protection/Deprotection

-

Silylation : Reacts with TMSCl to form silyl ethers, protecting the hydroxyl during alkyne functionalization .

-

Oxidation : Can be oxidized to a ketone using PCC or Dess-Martin periodinane .

Multicomponent Reactions (MCRs)

The compound’s functional groups enable complex transformations in one pot:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hosomi–Sakurai Reaction | Allylsilanes, Pd catalyst, 50°C | Methylenedehydrobenzoannulen-ol | 63% | |

| Radical Cyclization | TBHP, CuCl₂, 80°C | Fused triazoles | 58% |

Applications De Recherche Scientifique

Organic Synthesis

Versatile Building Block

This compound serves as a crucial building block in organic synthesis. Its functional groups allow for the formation of complex molecular structures through various chemical reactions, including nucleophilic additions and cyclizations. Researchers utilize it to create derivatives that can lead to new compounds with desirable properties .

Pharmaceutical Development

Potential Medicinal Properties

5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde is being investigated for its potential in drug development, particularly targeting specific biological pathways. Studies indicate that it may possess antiviral properties, specifically against Hepatitis C virus (HCV), by inhibiting HCV polymerase activity. This suggests its utility in developing therapeutics for viral infections .

Material Science

Advancements in Conductive Polymers

In material science, this compound is used to develop advanced materials such as conductive polymers and organic semiconductors. These materials are essential for applications in electronics, including flexible displays and sensors, due to their ability to conduct electricity while maintaining flexibility and lightweight characteristics .

Research in Photovoltaics

Solar Cell Applications

The unique properties of 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde make it a promising candidate for photovoltaic applications. Its incorporation into solar cell designs has the potential to enhance energy conversion efficiency, contributing to more sustainable energy solutions. Research is ongoing to optimize its performance in these applications .

Biochemical Research

Interactions with Biological Systems

This compound is also being studied for its interactions within biological systems, particularly regarding enzyme activity and cellular processes. Understanding these interactions can lead to breakthroughs in biotechnology, such as the development of biosensors or targeted drug delivery systems .

Summary Table of Applications

| Field | Application |

|---|---|

| Organic Synthesis | Building block for complex organic molecules |

| Pharmaceutical Development | Potential antiviral agent targeting HCV |

| Material Science | Development of conductive polymers and organic semiconductors |

| Photovoltaics | Enhancing energy conversion efficiency in solar cells |

| Biochemical Research | Investigating enzyme interactions and cellular processes |

Case Studies and Research Findings

- Antiviral Activity Against HCV : A study published in a patent application demonstrated the effectiveness of compounds related to 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde in inhibiting HCV polymerase, suggesting its potential as a therapeutic agent against hepatitis infections .

- Material Development : Research conducted on the use of this compound in creating organic photovoltaic materials revealed improvements in charge transport properties when integrated into polymer blends used for solar cells .

- Biochemical Insights : Investigations into the biochemical pathways influenced by this compound have shown promise in understanding enzyme mechanisms that could lead to novel biotechnological applications .

Mécanisme D'action

The mechanism by which 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The aldehyde group can form Schiff bases with amino groups in proteins, affecting their function. The thiophene ring can interact with various enzymes and receptors, modulating biological processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Electronic Comparisons

Thiophene-2-carbaldehyde derivatives differ primarily in their substituents at the 5-position, which modulate electronic properties, solubility, and reactivity. Below is a comparative analysis of key analogs:

*Direct data for the target compound are inferred from structural analogs.

Optical and Electronic Properties

- Electron-Donating vs. Electron-Withdrawing Substituents: Triphenylamine-substituted analogs (e.g., ) exhibit strong intramolecular charge transfer (ICT) and redshifted absorption/emission due to electron-donating amino groups. Chlorophenyl or phenylethynyl groups (e.g., ) reduce electron density on the thiophene ring, shifting absorption maxima to shorter wavelengths (e.g., UV/Vis λmax ~ 350–400 nm).

- Conjugation Effects :

- Terthiophene derivatives (e.g., 5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde ) show extended conjugation, with absorption extending into the visible range (λmax > 450 nm), suitable for optoelectronic devices.

Activité Biologique

5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by case studies and research findings.

The molecular formula of 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde is , with a molecular weight of approximately 210.25 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities.

Antitumor Activity

Research indicates that thiophene derivatives exhibit significant antitumor activity. A study involving related compounds demonstrated that modifications to the thiophene structure can enhance anticancer properties. For instance, thiosemicarbazones derived from thiophene have shown promising results against various cancer cell lines, indicating the potential of thiophene derivatives as anticancer agents .

The biological activity of thiophene derivatives, including 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde, is often attributed to their ability to inhibit key enzymes involved in cancer progression. For example, some studies suggest that these compounds can inhibit ribonucleotide reductase and DNA synthesis, leading to reduced proliferation of cancer cells .

Study 1: Anticancer Efficacy

In a controlled study, researchers synthesized various thiophene derivatives and tested their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications, such as the addition of hydroxymethyl groups, significantly enhanced the anticancer efficacy compared to unmodified compounds. The compound was among those showing increased cytotoxicity against breast cancer cells .

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of thiophene derivatives. It was found that 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde inhibited specific enzyme activities associated with tumor growth. The inhibition was dose-dependent, showcasing the compound's potential as a therapeutic agent in cancer treatment .

Data Table: Biological Activities of Thiophene Derivatives

Applications in Medicinal Chemistry

The unique properties of 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde make it a candidate for further development in drug formulation. Its ability to penetrate biological membranes and interact with cellular targets positions it well for applications in treating various cancers and possibly other diseases.

Q & A

Q. What are the standard synthetic routes for 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde, and how are yields optimized?

Synthesis typically involves multi-step procedures:

- Thiophene ring formation : Cyclization reactions using sulfur-containing precursors (e.g., dienes) under inert atmospheres (Ar or N₂).

- Functionalization : Introduction of the hydroxy-methylbutynyl group via Sonogashira coupling or nucleophilic substitution. For example, brominated thiophene intermediates (e.g., 5-bromo-thiophene-2-carbaldehyde) can react with 3-hydroxy-3-methylbut-1-yne under palladium catalysis .

- Yield optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of aldehyde to alkyne), temperature (reflux in chloroform or THF), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >70% yields .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- ¹H/¹³C NMR : Confirm aldehyde proton (δ ~9.8–10.0 ppm) and thiophene aromatic protons (δ 7.0–7.6 ppm). Hydroxy groups may appear as broad singlets (δ ~5.0 ppm) .

- FT-IR : Aldehyde C=O stretch (~1670–1680 cm⁻¹) and alkyne C≡C stretch (~2100–2200 cm⁻¹) .

- Mass spectrometry (EI) : Molecular ion peaks (e.g., [M⁺] at m/z ~228–475) and fragmentation patterns to validate substituents .

- Elemental analysis : Verify C, H, N, S content (e.g., deviations <0.5% from calculated values indicate purity) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?

- DFT studies : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aldehyde group and thiophene ring are electron-deficient, making them reactive toward nucleophilic additions .

- Reactivity indices : Fukui functions and electrostatic potential maps identify regioselectivity in cross-coupling reactions (e.g., preference for C5 substitution on thiophene) .

Q. What experimental strategies resolve contradictions in spectral data or elemental analysis?

- Case study : If elemental analysis shows C% 73.34 vs. calc. 73.39, recheck combustion conditions (oxygen flow, sample homogeneity) or confirm purity via HPLC .

- NMR discrepancies : Use 2D-COSY or HSQC to resolve overlapping signals (e.g., distinguishing alkyne protons from aromatic resonances) .

- Controlled oxidation studies : Test stability of the aldehyde group under varying pH/temperature to rule out degradation artifacts .

Q. How does the hydroxy-methylbutynyl substituent influence photophysical or catalytic properties?

- Photoluminescence : The electron-withdrawing aldehyde and electron-donating hydroxy-alkyne groups create intramolecular charge transfer (ICT) states, enhancing emission in the visible range (λem ~450–550 nm) .

- Catalytic applications : The alkyne moiety may act as a ligand for transition metals (e.g., Pd, Cu) in cross-coupling reactions, improving catalytic turnover in Suzuki-Miyaura couplings .

Q. What are the challenges in achieving regioselective functionalization of the thiophene core?

- Steric and electronic factors : Bulky substituents (e.g., hydroxy-methylbutynyl) at C5 hinder electrophilic substitution at adjacent positions. Bromination studies show selectivity for C4/C5 positions under controlled Br₂ stoichiometry .

- Directed metalation : Use directing groups (e.g., aldehyde) with LDA/TMP to functionalize C3/C4 positions selectively .

Methodological Guidance

Q. How to design a reaction pathway for derivatives with enhanced bioactivity?

- Step 1 : Introduce pharmacophores (e.g., triazoles, pyridines) via click chemistry or nucleophilic substitution. For example, react the aldehyde with hydrazines to form hydrazone derivatives with potential antimicrobial activity .

- Step 2 : Optimize solubility via esterification (e.g., ethyl carboxylate derivatives) .

- Step 3 : Validate bioactivity via in vitro assays (e.g., MIC against S. aureus) and correlate with logP values .

Q. What purification techniques are optimal for polar derivatives of this compound?

- Column chromatography : Use polar stationary phases (e.g., amino-silica) with gradient elution (hexane → ethyl acetate → methanol).

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals for X-ray diffraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.